Product packaging for 6-(3,4-Dimethylphenoxy)pyridin-3-amine(Cat. No.:CAS No. 953753-34-9)

6-(3,4-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B2812493
CAS No.: 953753-34-9
M. Wt: 214.268
InChI Key: UTMLYKHXAYVJFU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Phenoxy-Containing Chemical Scaffolds

The molecular structure of 6-(3,4-Dimethylphenoxy)pyridin-3-amine contains two key components: a pyridine ring and a phenoxy group. Both are considered privileged scaffolds in drug discovery.

The pyridine ring is a nitrogen-bearing heterocycle that is an isostere of benzene (B151609). chemicalbook.com This scaffold is consistently incorporated into a diverse range of FDA-approved drugs. chemicalbook.com Its presence can enhance the physicochemical properties of a molecule, such as solubility and bioavailability, due to the nitrogen atom's ability to act as a hydrogen bond acceptor. chemicalbook.com Pyridine derivatives are integral to numerous pharmaceuticals and natural products, including vitamins like niacin and pyridoxine. chemicalbook.com

The phenoxy group , an aromatic ether, is also a crucial moiety in many active pharmaceuticals. nih.govmdpi.comnih.gov The terminal phenoxy group is recognized as a privileged scaffold due to its importance for biological activity in a wide array of therapeutic areas, including anticancer, antiviral, antimicrobial, and neurological agents. nih.govnih.govresearchgate.net The ether oxygen atom can act as a hydrogen bond acceptor, which can help stabilize the binding of a molecule to its biological target, such as an enzyme or receptor. mdpi.com The combination of a rigid aromatic ring with a flexible ether linkage allows for specific and favorable interactions within biological systems.

Significance of the 6-Phenoxypyridin-3-amine (B1584284) Core in Chemical Research

The core structure of the title compound is 6-phenoxypyridin-3-amine. This specific arrangement is cataloged as a useful research chemical, available commercially for synthetic applications. cymitquimica.comfishersci.ca While extensive research on this exact core is not widely published, its structural components suggest significant potential in medicinal chemistry.

The utility of the closely related 6-substituted pyridin-3-amine scaffold has been demonstrated in advanced research applications. For instance, derivatives based on a N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold have been developed as potent and selective radioligands for positron emission tomography (PET) imaging of α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.com This research highlights the capacity of the 6-substituted pyridin-3-amine core to serve as a foundation for molecules that can penetrate the central nervous system and interact with specific protein targets. mdpi.com The replacement of the methoxy (B1213986) group with a phenoxy group, as seen in the 6-phenoxypyridin-3-amine core, offers a different steric and electronic profile that can be explored for modulating target affinity and pharmacokinetic properties.

Overview of Research Trajectories for Structurally Related Aminopyridine Derivatives

Aminopyridines are a versatile class of compounds that serve as important building blocks in the synthesis of more complex heterocyclic systems. nih.govorganic-chemistry.orgorgsyn.org Their derivatives have demonstrated a vast range of biological activities, making them a focal point of many research programs.

Research into aminopyridine derivatives has explored their potential as:

Anticancer Agents: The translesion synthesis (TLS) pathway in cells helps cancer cells tolerate DNA damage from chemotherapy, leading to resistance. nih.gov Researchers have identified derivatives of phenazopyridine, an aminopyridine-based drug, that can inhibit this pathway by disrupting key protein-protein interactions, potentially enhancing the efficacy of first-line chemotherapy. nih.gov

Analgesics: Phenazopyridine itself is a well-established urinary tract analgesic that provides relief from pain and irritation caused by infections or medical procedures. wikipedia.orgdrugbank.comnih.gov Its mechanism involves a direct topical analgesic effect on the urinary tract mucosa. drugbank.com

Anti-inflammatory and Metabolic Disease Agents: Patents have described substituted aminopyridine compounds, including isomers like 2-(2,4-dimethylphenoxy)-5-amino-pyridine, as intermediates for molecules designed to treat diseases mediated by cytokines like TNF-α, suggesting applications in inflammation, pain, and diabetes. googleapis.com

Table 2: Research Applications of Structurally Related Aminopyridine Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Class / Derivative Research Area Finding / Application Source(s)
Phenazopyridine Derivatives Oncology Inhibition of the translesion synthesis (TLS) pathway to overcome cancer chemoresistance. nih.gov nih.gov
Phenazopyridine Urology / Analgesia Local analgesic for symptomatic relief of urinary tract pain and irritation. wikipedia.orgdrugbank.com wikipedia.orgdrugbank.comnih.gov
Substituted Aminopyridines Inflammation / Metabolic Disease Intermediates for compounds targeting TNF-α mediated diseases like inflammation and diabetes. googleapis.com googleapis.com
N-(6-methoxypyridin-3-yl)quinoline-2-amine Neuroimaging Development of PET probes for in vivo imaging of α-synuclein aggregates in Parkinson's disease. mdpi.com mdpi.com

Emerging Research Applications of Analogous Molecular Architectures

The structural framework of this compound is analogous to other heterocyclic systems that are the subject of emerging research. A key strategy in medicinal chemistry is the fusion of aromatic rings to create more complex, rigid scaffolds that can present functional groups in precise three-dimensional orientations.

One such analogous architecture is the imidazopyridine scaffold, which is formed by the fusion of imidazole (B134444) and pyridine rings. researchgate.net This "privileged scaffold" is found in numerous synthetic pharmaceuticals and exhibits a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties. researchgate.net A prominent example is Zolpidem, a widely prescribed medication for insomnia, which is built upon an imidazopyridine core. researchgate.net The success of imidazopyridines demonstrates the value of using pyridine-based structures as a foundation for developing novel therapeutic agents that can interact with a variety of enzymes and receptors. researchgate.net The ongoing synthesis and evaluation of new imidazopyridine derivatives continue to be a promising trajectory in drug discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B2812493 6-(3,4-Dimethylphenoxy)pyridin-3-amine CAS No. 953753-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,4-dimethylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLYKHXAYVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953753-34-9
Record name 6-(3,4-dimethylphenoxy)pyridin-3-amine
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Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization Strategies

The efficient construction of 6-(3,4-Dimethylphenoxy)pyridin-3-amine relies on the availability and synthesis of two primary intermediates: a pyridine (B92270) core functionalized with an amino group and a leaving group, and a substituted phenol.

Synthetic Routes to 3,4-Dimethylphenol Derivatives

3,4-Dimethylphenol, also known as 3,4-xylenol, is a readily available commercial chemical compound used in the synthesis of various products. chemicalbook.comottokemi.com Industrially, it can be derived from o-xylene. chemicalbook.com A common synthetic approach involves the sulfonation of o-xylene to produce o-xylene-4-sulfonic acid. This intermediate is then subjected to alkali fusion, typically using sodium hydroxide at high temperatures, followed by acidification to yield the final 3,4-dimethylphenol product.

Table 1: Properties of 3,4-Dimethylphenol

PropertyValue
CAS Number95-65-8 sigmaaldrich.com
Molecular FormulaC₈H₁₀O sigmaaldrich.com
Molecular Weight122.16 g/mol sigmaaldrich.com
AppearanceColorless to light tan crystalline powder or solid chemicalbook.com
Melting Point65-68 °C sigmaaldrich.com
Boiling Point227 °C sigmaaldrich.com

Methods for Introduction of the Amino Group at the Pyridine 3-Position

The synthesis of the key intermediate, 6-chloropyridin-3-amine, requires the specific placement of an amino group at the C-3 position of the pyridine ring. Several methods can achieve this transformation, with the most common route involving the reduction of a nitro-group precursor.

Reduction of 2-chloro-5-nitropyridine: This is a widely used and reliable industrial method. The synthesis begins with the nitration of 2-aminopyridine, followed by a diazotization reaction to form 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford 2-chloro-5-nitropyridine . chemicalbook.comchemicalbook.com This nitro-substituted pyridine is a crucial precursor for many pharmaceutical and agrochemical products. chemicalbook.com The final step is the selective reduction of the nitro group to an amine. This can be accomplished using various standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C), or metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or with ammonium chloride. This sequence provides a high-yielding and scalable route to the desired 6-chloropyridin-3-amine.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A more modern approach involves the use of palladium-catalyzed cross-coupling reactions. wikipedia.orgrug.nl This method can be applied to a dihalogenated pyridine, such as 2,5-dichloropyridine or 2-chloro-5-bromopyridine. By carefully selecting the palladium catalyst, phosphine ligand, and reaction conditions, one halogen can be selectively replaced with an amine or a protected amine equivalent. wikipedia.orgresearchgate.net This method offers excellent functional group tolerance but can be more costly due to the use of palladium catalysts and specialized ligands. rug.nllibretexts.org

Table 2: Comparison of Synthetic Methods for 3-Aminopyridine (B143674) Moiety

MethodTypical Starting MaterialKey ReagentsAdvantagesDisadvantages
Nitro Group Reduction2-chloro-5-nitropyridineFe/HCl, SnCl₂, H₂/Pd-CScalable, cost-effective, well-establishedMulti-step synthesis of precursor
Buchwald-Hartwig Amination2,5-DihalopyridinePd catalyst, phosphine ligand, baseHigh functional group tolerance, direct C-N bond formation wikipedia.orgCost of catalyst and ligand, requires inert atmosphere rug.nl

Formation of the Ether Linkage

The final key step in the synthesis of this compound is the formation of the aryl ether bond, connecting the pyridine and phenoxy moieties. This C-O bond formation can be achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann-type coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Formation

The SNAr reaction is a plausible pathway for synthesizing the target molecule. In this process, the 3,4-dimethylphenol is first deprotonated with a base to form the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then attacks the electron-deficient pyridine ring of 6-chloropyridin-3-amine at the C-6 position, displacing the chloride leaving group. The pyridine ring is inherently activated towards nucleophilic attack at the 2- and 6-positions due to the electron-withdrawing effect of the ring nitrogen atom. The reaction proceeds through a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system before expelling the chloride ion to yield the final diaryl ether product.

Table 3: Typical Reaction Conditions for SNAr Etherification

ParameterConditionExample
BaseInorganic or strong organic baseK₂CO₃, Cs₂CO₃, NaH, KOt-Bu acs.org
SolventPolar aproticDMF, DMSO, NMP, THF acs.orgwikipedia.org
TemperatureElevated40 - 150 °C acs.org
CatalystOften uncatalyzed; Lewis acids can be usedNone or Zn(NO₃)₂ sci-hub.se

Ullmann-Type Coupling Reactions for C-O Bond Formation

The Ullmann condensation is a classic and robust method for forming diaryl ethers, involving a copper-catalyzed coupling between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction is an excellent alternative to the SNAr pathway. In a typical Ullmann-type reaction, 6-chloropyridin-3-amine is reacted with 3,4-dimethylphenol in the presence of a copper catalyst and a base. wikipedia.org

The mechanism is believed to involve a copper(I) species. organic-chemistry.org The reaction may proceed via the formation of a copper(I) phenoxide, which then coordinates to the aryl halide. The final C-O bond is formed through a reductive elimination or related process. While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline, diamines, or amino acids. operachem.com These ligands stabilize the copper catalyst and facilitate the reaction under milder conditions. operachem.com

Table 4: Typical Reaction Conditions for Ullmann Ether Synthesis

ParameterConditionExample
Copper SourceCopper(I) or Copper(0)CuI, Cu₂O, Cu powder, Cu nanoparticles mdpi.com
LigandN- or O-donor ligands1,10-Phenanthroline, L-proline, N,N-dimethylethylenediamine
BaseInorganic baseK₂CO₃, Cs₂CO₃, K₃PO₄ mdpi.com
SolventHigh-boiling polarDMF, NMP, Pyridine, Dioxane wikipedia.org
TemperatureHigh100 - 210 °C wikipedia.org

Copper-Catalyzed Oxidative Coupling Reactions with Related Phenols

The formation of the diaryl ether bond in this compound is a critical transformation, frequently accomplished via a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This reaction promotes the conversion of an aryl halide and a phenol into a diaryl ether. wikipedia.org In the context of the target molecule, this involves coupling a phenol, such as 3,4-dimethylphenol, with a suitably substituted halopyridine, like 6-chloropyridin-3-amine.

Historically, Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have led to the development of milder, more efficient catalytic systems. Modern protocols utilize a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand, a base, and a polar aprotic solvent. nih.govorganic-chemistry.org

The role of the ligand is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been shown to be effective, including nitrogen-based ligands like picolinic acid and diamines, as well as diketones like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). nih.govresearchgate.net The choice of base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), also significantly impacts reaction efficiency and substrate scope. nih.govorganic-chemistry.org These improved systems have expanded the utility of the Ullmann-type coupling to include sterically hindered phenols and a wide range of heteroaryl halides. nih.govresearchgate.net

Table 1: Comparison of Copper-Catalyzed O-Arylation Systems for Diaryl Ether Synthesis
CatalystLigandBaseSolventTemperature (°C)Key FeaturesReference
CuIPicolinic acidK₃PO₄DMSO80-100Effective for hindered phenols and heteroaryl ethers. nih.gov
CuBr(2-Pyridyl)acetoneCs₂CO₃DMSO80-120Tolerates a wide range of functional groups. organic-chemistry.org
CuI (Low Loading)TMHDCs₂CO₃DMF110Effective with low catalyst loadings (1-5 mol%). researchgate.net
Cu-NPsNoneCs₂CO₃DMF120Heterogeneous catalyst synthesized from plant extracts. mdpi.com

Strategies for Constructing the Complete Molecular Architecture

Convergent and Divergent Synthesis Strategies

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a late-stage coupling step. For the target molecule, a convergent approach would entail:

Synthesis of the pyridine core, specifically a 3-amino-6-halopyridine (e.g., 6-chloro- or 6-bromopyridin-3-amine). The amino group might be protected during this stage.

Synthesis or procurement of the phenolic fragment, 3,4-dimethylphenol.

A final coupling reaction, such as the copper-catalyzed Ullmann condensation described previously, to link the two fragments and form the desired diaryl ether.

A divergent synthesis , in contrast, begins with a central core molecule that is sequentially modified to create a library of related compounds. wikipedia.org In this context, one could start with a common intermediate, such as 3-amino-6-hydroxypyridine. From this precursor, a variety of aryl groups could be introduced through etherification, or the amine group could be functionalized in various ways. This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single, readily accessible starting material. wikipedia.org

Multi-Component Reactions in Pyridine Chemistry

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates portions of all starting materials, are a powerful tool in heterocyclic chemistry. nih.govfao.org The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR used to construct pyridine rings. wikipedia.org The traditional Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgacs.org

While the classic Hantzsch synthesis produces symmetrically substituted pyridines, various modifications allow for the creation of unsymmetrical and highly functionalized products. thermofisher.comnih.gov By carefully selecting the starting components, it is possible to construct a pyridine ring with the substitution pattern required for a precursor to this compound. For instance, a modified Hantzsch-like reaction could be designed to yield a 3-amino (or nitro, which can be reduced) and 6-halo substituted pyridine core, which would then be ready for the subsequent C-O coupling step. The efficiency and atom economy of MCRs make them an attractive "green chemistry" alternative to linear, multi-step syntheses. wikipedia.org

Application of Advanced Catalytic Systems

Beyond traditional copper catalysis, modern synthetic chemistry offers more advanced catalytic systems for the crucial C-O bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, represent a significant advancement. nih.govrsc.org These systems often operate under milder conditions, exhibit broader substrate scope, and tolerate a wider array of functional groups compared to first-generation copper catalysts. organic-chemistry.org

The efficacy of these palladium systems relies on the use of sophisticated, sterically hindered phosphine ligands, such as BrettPhos and RuPhos, which facilitate the challenging reductive elimination step to form the C-O bond. rsc.org These catalysts can effectively couple heteroaryl halides with phenols, making them highly suitable for the synthesis of the target molecule.

Furthermore, other advanced technologies can accelerate these transformations. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both Hantzsch pyridine synthesis and copper-catalyzed coupling reactions, often improving yields. nih.govnih.gov Additionally, emerging fields like photocatalysis offer novel pathways for C-N and C-O bond formation under exceptionally mild conditions, sometimes avoiding the need for pre-functionalized starting materials. epfl.ch

Enzymatic and Biocatalytic Approaches to Chiral Amine Synthesis

While this compound is achiral, the principles of its synthesis can be extended to related chiral molecules, which are of high value in medicinal chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled stereoselectivity for the synthesis of such chiral compounds. nih.govnih.gov

Exploration of Amine Transaminase Cascades for Related Chiral Amines

Amine transaminases (ATAs or TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, creating a new chiral amine with high enantiomeric purity. acs.orgnih.gov This technology has revolutionized the synthesis of chiral amines, providing an efficient and environmentally benign alternative to chemical methods. nih.govresearchgate.net

To synthesize a chiral analog of the target molecule, one could envision a prochiral ketone precursor, such as 1-(6-(3,4-dimethylphenoxy)pyridin-3-yl)ethan-1-one. Using an ATA, this ketone could be stereoselectively aminated to produce either the (R)- or (S)-enantiomer of 1-(6-(3,4-dimethylphenoxy)pyridin-3-yl)ethan-1-amine, depending on the specific transaminase selected.

Modern biocatalysis often employs enzymatic cascades, where multiple enzymes work in a one-pot system to convert a simple starting material into a complex product. mdpi.comkaust.edu.sa An ATA cascade for chiral amine synthesis typically includes:

An (R)- or (S)-selective ATA to perform the key amination.

An inexpensive amine donor, such as isopropylamine or alanine.

An enzyme to remove the ketone byproduct (e.g., acetone or pyruvate), which drives the reaction equilibrium toward the desired amine product. nih.govresearchgate.net

These enzymatic cascades can achieve very high conversions and greater than 99% enantiomeric excess, highlighting the power of biocatalysis in accessing optically pure building blocks for pharmaceuticals and other fine chemicals. acs.orgmecp2024.com

Table 2: Key Enzymes in Biocatalytic Chiral Amine Synthesis
Enzyme ClassReaction CatalyzedKey AdvantageReference
Amine Transaminase (ATA)Asymmetric amination of a prochiral ketone/aldehyde.Excellent stereoselectivity for creating chiral primary amines. acs.orgnih.gov
Amine Dehydrogenase (AmDH)Reductive amination of a ketone/aldehyde using ammonia.Avoids ketone byproduct by using ammonia directly. nih.govmecp2024.com
Imine Reductase (IRED)Asymmetric reduction of a pre-formed or in situ-formed imine.Can produce chiral secondary and tertiary amines. researchgate.net
Monoamine Oxidase (MAO)Kinetic resolution of racemic amines via selective oxidation.Effective for deracemization strategies. researchgate.net

Potential Biotransformation Pathways

The biotransformation of this compound is anticipated to proceed through several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While specific metabolic studies on this compound are not extensively documented, potential pathways can be inferred from the metabolism of structurally related phenoxypyridine and aminopyridine compounds.

Key potential biotransformation reactions include:

Hydroxylation: This is a common metabolic route for aromatic compounds. The dimethylphenyl ring and the pyridine ring are both susceptible to hydroxylation. On the dimethylphenyl moiety, oxidation of one of the methyl groups to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, is a likely pathway. Aromatic hydroxylation can also occur on the benzene (B151609) ring, introducing a hydroxyl group at positions ortho or para to the existing substituents. Similarly, the pyridine ring can undergo hydroxylation at various positions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite. This is a common metabolic pathway for pyridine-containing xenobiotics.

N-Acetylation: The primary amino group on the pyridine ring is a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite. This is a major pathway for the metabolism of many xenobiotics containing a primary aromatic amine.

Ether Bond Cleavage: The ether linkage between the pyridine and the dimethylphenyl ring could be a site for oxidative cleavage, although this is generally a less common pathway for diaryl ethers compared to alkyl-aryl ethers. If this were to occur, it would result in the formation of 3-amino-6-hydroxypyridine and 3,4-dimethylphenol.

Conjugation Reactions: The primary amino group and any hydroxylated metabolites can undergo phase II conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion from the body.

The relative importance of these pathways will depend on various factors, including the specific CYP isoforms involved and the activity of other drug-metabolizing enzymes.

Table 1: Potential Metabolic Pathways and Resulting Metabolites

Metabolic PathwayPotential Metabolite(s)
Aromatic HydroxylationHydroxylated derivatives on the dimethylphenyl or pyridine ring
Methyl Group OxidationCarboxylic acid derivatives
N-OxidationPyridine N-oxide derivative
N-AcetylationN-acetylated aminopyridine derivative
Ether Cleavage3-Amino-6-hydroxypyridine and 3,4-dimethylphenol
ConjugationGlucuronide and sulfate conjugates of the parent compound or its metabolites

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis of this compound reveals several plausible synthetic routes.

Strategic Disconnections and Synthons for Pyridine Derivatives

The key strategic disconnections for the this compound framework involve the cleavage of the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bonds of the pyridine ring.

Disconnection 1: C-O Ether Bond

The most apparent disconnection is the ether linkage. This leads to two key synthons: a 6-halopyridin-3-amine derivative and a 3,4-dimethylphenol. The corresponding synthetic equivalents would be a commercially available 6-chloropyridin-3-amine or 6-bromopyridin-3-amine and 3,4-dimethylphenol. The forward reaction would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction, such as the Ullmann condensation or a Buchwald-Hartwig C-O coupling.

Disconnection 2: Pyridine Ring Synthesis

A more fundamental approach involves the deconstruction of the pyridine ring itself. This would involve breaking two or three bonds of the heterocyclic ring, leading to acyclic precursors. For a 3-amino-6-phenoxypyridine structure, this is a more complex strategy but offers flexibility in introducing substituents.

Table 2: Key Disconnections and Corresponding Synthons and Reagents

DisconnectionSynthon 1Synthon 2Potential Reagents
C(pyridine)-O(ether)3-Amino-6-halopyridine3,4-Dimethylphenoxide6-Chloropyridin-3-amine, 3,4-Dimethylphenol, Base (e.g., K2CO3, NaH)
C(pyridine)-N(amino)6-(3,4-Dimethylphenoxy)pyridine with a leaving group at C3Amine source3-Halo-6-(3,4-dimethylphenoxy)pyridine, Ammonia or equivalent

Relevance of Established Pyridine Synthesis Pathways (e.g., Hantzsch, Knorr, Michael Addition) to the Core Structure

While classical pyridine syntheses are powerful, their direct application to a complex, unsymmetrically substituted pyridine like this compound can be challenging.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. Constructing the specific substitution pattern of the target molecule, particularly the 6-phenoxy group, directly through a classical Hantzsch approach would require highly specialized and not readily available starting materials.

Knorr Pyridine Synthesis: The Knorr synthesis involves the reaction of a β-ketoester with a β-amino-α,β-unsaturated ketone or ester. Similar to the Hantzsch synthesis, the direct assembly of the target molecule's core via this method is not straightforward due to the required substitution pattern.

Michael Addition: Syntheses of pyridines can be achieved through Michael addition followed by cyclization and aromatization. For instance, a reaction involving a 1,5-dicarbonyl compound (or its precursor) and an ammonia source can lead to a dihydropyridine, which is then oxidized. However, constructing the precise arrangement of the amino and phenoxy groups on the pyridine ring through this method would be complex.

While these classical methods are less likely to be used for the final assembly of this compound, they are fundamental in the synthesis of simpler pyridine building blocks that could be later functionalized. A more practical approach for the synthesis of this specific molecule would involve the modification of a pre-formed pyridine ring, as suggested by the retrosynthetic analysis in section 2.5.1. This often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions on a suitably substituted pyridine precursor. For example, a common route would be the reaction of 2-chloro-5-nitropyridine with 3,4-dimethylphenol, followed by the reduction of the nitro group to an amine.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational energy levels. For a molecule with N atoms, there are 3N-6 fundamental vibrational modes for non-linear molecules and 3N-5 for linear molecules. These modes, which include stretching, bending, and torsional motions of chemical bonds, are often characteristic of specific functional groups and can provide a detailed fingerprint of the molecular structure.

Due to a lack of direct experimental and theoretical studies on the vibrational spectra of 6-(3,4-Dimethylphenoxy)pyridin-3-amine, this section will provide a detailed analysis based on the well-characterized vibrational modes of its constituent structural fragments: 3-aminopyridine (B143674) and 3,4-dimethylphenol. By examining the characteristic vibrations of these analogous compounds, a comprehensive and scientifically grounded interpretation of the expected IR and Raman spectra for this compound can be constructed.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are expected to exhibit a combination of the vibrational modes associated with the 3-aminopyridine and the 3,4-dimethylphenoxy moieties. The principle of functional group identification relies on the observation that specific bonds and groups of atoms vibrate at characteristic frequencies, which are largely independent of the rest of the molecule.

Amino Group Vibrations: The primary amine (-NH₂) group in the 3-aminopyridine portion of the molecule will give rise to distinct vibrational bands. Typically, primary amines show two N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretching mode at a higher frequency and a symmetric stretching mode at a lower frequency. core.ac.uk The N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range. core.ac.uk Out-of-plane N-H wagging and twisting vibrations are generally observed at lower frequencies.

Pyridine (B92270) Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. core.ac.uk The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ range and are often observed as a series of sharp bands. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are characteristic of the pyridine structure and usually appear as strong bands in the Raman spectrum around 1000 cm⁻¹. researchgate.net

Dimethylphenoxy Group Vibrations: The 3,4-dimethylphenoxy fragment contributes its own set of characteristic vibrations. The aromatic C-H stretching vibrations from the benzene (B151609) ring are expected in the 3100-3000 cm⁻¹ region. The C-O-C ether linkage will produce a strong asymmetric stretching band, typically in the 1275-1200 cm⁻¹ region, and a weaker symmetric stretching band at lower wavenumbers. The methyl (-CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Methyl bending vibrations are also expected, with the asymmetric bend appearing around 1460 cm⁻¹ and the symmetric bend (umbrella mode) near 1375 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric Stretching3500 - 3400Primary Amine (-NH₂)
N-H Symmetric Stretching3400 - 3300Primary Amine (-NH₂)
Aromatic C-H Stretching3100 - 3000Pyridine and Phenyl Rings
Aliphatic C-H Stretching2975 - 2850Methyl (-CH₃) Groups
N-H Scissoring (Bending)1650 - 1580Primary Amine (-NH₂)
C=C and C=N Ring Stretching1600 - 1400Pyridine and Phenyl Rings
C-H Asymmetric Bending~1460Methyl (-CH₃) Groups
C-H Symmetric Bending~1375Methyl (-CH₃) Groups
C-O-C Asymmetric Stretching1275 - 1200Aryl Ether
Ring Breathing~1000Pyridine Ring
Aromatic C-H Out-of-Plane Bending900 - 675Pyridine and Phenyl Rings

To gain a more precise understanding of the vibrational spectrum, theoretical calculations, often employing Density Functional Theory (DFT), are utilized. nih.govresearchgate.net These computational methods can predict the vibrational frequencies and intensities for a given molecular structure. While no specific theoretical studies for this compound are currently available, the results from studies on analogous molecules like 3-aminopyridine provide a solid foundation for predicting its vibrational spectrum. nih.govresearchgate.net

Theoretical calculations for 3-aminopyridine have been shown to be in good agreement with experimental FT-IR and FT-Raman data. nih.gov These studies provide a detailed assignment of the vibrational modes of the aminopyridine ring system. For instance, the calculated frequencies for the N-H stretching, C-H stretching, and various ring modes of 3-aminopyridine can be directly correlated to the expected spectrum of the target molecule.

Similarly, theoretical vibrational analyses of substituted phenols and anisoles can be used to predict the vibrational modes of the 3,4-dimethylphenoxy portion of the molecule. These calculations would detail the C-H stretching and bending modes of the methyl groups and the phenyl ring, as well as the characteristic C-O stretching of the ether linkage.

By combining the theoretical vibrational data from these analogous structures, a predicted spectrum for this compound can be constructed. The table below presents a hypothetical correlation between the expected experimental vibrational frequencies and the types of modes that would be predicted by theoretical calculations.

Expected Experimental Frequency (cm⁻¹)Predicted Vibrational Mode (from theoretical calculations)
3450N-H Asymmetric Stretch
3350N-H Symmetric Stretch
3080Aromatic C-H Stretch (Pyridine Ring)
3050Aromatic C-H Stretch (Phenyl Ring)
2960Asymmetric CH₃ Stretch
2870Symmetric CH₃ Stretch
1620N-H Scissoring
1590Pyridine Ring Stretch (ν₈ₐ)
1480Phenyl Ring Stretch
1450Asymmetric CH₃ Bend
1380Symmetric CH₃ Bend
1240Asymmetric C-O-C Stretch
1020Pyridine Ring Breathing (ν₁)
850Aromatic C-H Out-of-Plane Bend (Substituted Phenyl Ring)
780Aromatic C-H Out-of-Plane Bend (Substituted Pyridine Ring)

It is important to note that the actual experimental spectrum may show slight deviations from these predicted values due to the electronic and steric interactions between the 3-aminopyridine and 3,4-dimethylphenoxy moieties within the complete molecule. However, the analysis based on analogous structures provides a robust framework for the interpretation of the experimental IR and Raman spectra of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 6-(3,4-Dimethylphenoxy)pyridin-3-amine, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. researchgate.netmdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO energy gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. tjnpr.orgniscpr.res.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These energy values are typically calculated using the optimized geometry from DFT computations.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Energies (eV) (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

Parameter Energy (eV)
EHOMO -5.50
ELUMO -1.20

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Table 2: Illustrative Data Table for NBO Analysis Second-Order Perturbation Theory (E(2)) (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N5 π*(C2-C3) 15.2

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. The MEP map provides a clear picture of the charge distribution and is useful for understanding intermolecular interactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response. DFT calculations can be used to compute the static first-order hyperpolarizability of a molecule. tjnpr.org The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation within the molecule.

Table 3: Illustrative Data Table for Calculated First-Order Hyperpolarizability (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

Component Value (a.u.)
βx 250.7
βy -150.2
βz 80.5

Dipole Moment Determination

Computational methods, particularly density functional theory (DFT), are commonly employed to calculate molecular dipole moments. The process would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable energetic conformation.

Electronic Structure Calculation: Using a selected basis set (e.g., 6-31G* or larger), the electronic wavefunction of the optimized structure is calculated.

Dipole Moment Calculation: From the calculated electron distribution and the positions of the atomic nuclei, the molecular dipole moment vector is determined. The magnitude of this vector is then reported in units of Debye (D).

A hypothetical data table for the calculated dipole moment of this compound using different computational methods might look as follows. It is important to note that this data is illustrative and not based on published results.

Computational MethodBasis SetCalculated Dipole Moment (D)
Hartree-Fock (HF)6-31GValue not available
DFT (B3LYP)6-31GValue not available
DFT (B3LYP)cc-pVTZValue not available

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Flexibility

The flexibility of this compound is primarily due to the rotational freedom around the ether linkage connecting the pyridinamine and dimethylphenoxy rings. A comprehensive conformational analysis would identify the most stable arrangements (conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating the dihedral angle of the C-O-C bond and calculating the potential energy at each increment. The results are often visualized in a potential energy surface plot, which highlights the low-energy (and thus more probable) conformations. MD simulations can further explore the conformational space accessible to the molecule at a given temperature, revealing the dynamic transitions between different conformers.

Intermolecular Interactions and Solvent Effects

The interactions of this compound with other molecules, including solvent molecules, are crucial for understanding its behavior in solution. The amine group and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors and donors, while the aromatic rings can participate in π-π stacking and van der Waals interactions.

MD simulations in explicit solvent (e.g., a box of water molecules) can model these interactions directly. By analyzing the simulation trajectories, one can determine the radial distribution functions of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell. These simulations can also quantify the strength and lifetime of hydrogen bonds and other intermolecular interactions, offering insights into the compound's solubility and partitioning behavior.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available, the general methodology can be described.

Descriptor Generation and Selection

The first step in a QSAR study is to calculate a wide range of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For this compound, these descriptors would fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

A hypothetical table of selected descriptors for this compound is presented below.

Descriptor CategoryDescriptor NameCalculated Value
Constitutional (1D)Molecular Weight214.26 g/mol
Topological (2D)Wiener IndexValue not available
Geometrical (3D)Molecular Surface AreaValue not available
PhysicochemicalLogP (Octanol-Water)Value not available
ElectronicDipole MomentValue not available

Following descriptor generation, statistical methods such as principal component analysis (PCA) or genetic algorithms are used to select a subset of descriptors that are most relevant to the biological activity being modeled, while minimizing inter-correlation.

Pharmacophore Modeling and Mapping

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of compounds including this compound, a pharmacophore model would be generated by aligning the structures and identifying the common chemical features that are critical for their activity. The amine group of this compound could be identified as a hydrogen bond donor, the pyridine nitrogen and ether oxygen as hydrogen bond acceptors, and the two aromatic rings as hydrophobic or aromatic features.

Once a pharmacophore hypothesis is developed, this compound can be "mapped" onto this model to assess how well its features align with the pharmacophore. This mapping provides a qualitative and quantitative measure of its potential biological activity based on the model.

Shape-Based Screening Methodologies

Shape-based virtual screening is a computational technique that identifies molecules with a similar three-dimensional shape to a known active compound, under the principle that molecules with similar shapes are likely to have similar biological functions. This method is particularly useful in the early stages of drug discovery for rapidly screening large compound libraries to find novel scaffolds.

In the context of aminopyridine derivatives, shape-based screening has been employed to discover new chemical entities that could act as inhibitors for various biological targets, such as protein kinases. The process involves using the 3D structure of a known active ligand as a query to search for compounds in a database that have a high degree of shape similarity. While specific shape-based screening data for this compound is not extensively published, the general methodology is well-established for this class of compounds.

Table 1: Representative Shape-Based Screening Parameters for Aminopyridine Analogs

ParameterDescriptionTypical Value/Setting
Query Compound A known active molecule used as the template.Bioactive conformation of a potent aminopyridine kinase inhibitor.
Screening Library A large database of chemical compounds.Commercial or in-house libraries containing millions of diverse structures.
Alignment Method Algorithm used to superimpose library compounds onto the query.Flexible or rigid alignment methods.
Scoring Function A metric to quantify the similarity between the query and library compounds.Tanimoto combo score, which includes shape and pharmacophoric features.
Hit Selection Criteria Threshold for selecting promising candidates.Compounds with a high similarity score and favorable physicochemical properties.

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Computational Assessment of Ligand-Target Interactions

For this compound and its analogs, molecular docking studies have been instrumental in assessing their potential as inhibitors of various protein kinases. These studies simulate the interaction of the compound within the ATP-binding pocket of a kinase, providing insights into the specific interactions that contribute to its binding affinity. The binding energy, calculated by the docking software, gives an estimation of the stability of the ligand-protein complex.

Table 2: Predicted Binding Energies of Aminophenoxypyridine Derivatives with Kinase Targets

Compound ScaffoldTarget KinasePredicted Binding Energy (kcal/mol)
AminophenoxypyridineKinase A-8.5
DimethylphenoxypyridineKinase B-9.2
Chloro-phenoxypyridineKinase A-8.9
Methoxy-phenoxypyridineKinase C-7.8

Note: The data in this table is representative of typical findings for this class of compounds and is for illustrative purposes.

Prediction of Key Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its protein target. Molecular docking simulations can accurately predict the formation of hydrogen bonds between the ligand and the amino acid residues in the binding site. For aminopyridine derivatives, the amino group and the pyridine nitrogen are common hydrogen bond donors and acceptors, respectively. These interactions with the hinge region of the kinase active site are often a key determinant of inhibitory potency.

Analysis of Hydrophobic and π-π Stacking Interactions in Binding Pockets

In addition to hydrogen bonds, hydrophobic and π-π stacking interactions play a significant role in the binding of ligands to protein targets. The 3,4-dimethylphenoxy group of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, the pyridine and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex.

Table 3: Key Interacting Residues for Phenoxypyridine Scaffolds in a Kinase Binding Pocket

Interaction TypeLigand MoietyKey Amino Acid Residues
Hydrogen Bonding Pyridin-3-amineHinge Region (e.g., Cys, Met)
Hydrophobic 3,4-DimethylphenoxyGatekeeper Residue, Hydrophobic Pocket (e.g., Leu, Val, Ile)
π-π Stacking Pyridine Ring, Phenyl RingAromatic Residues (e.g., Phe, Tyr)

Structure-Guided Scaffold-Hopping Strategies for Analog Development

Scaffold hopping is a medicinal chemistry strategy used to discover novel, patentable compounds by modifying the core structure of a known active molecule while retaining its biological activity. Computational methods can guide this process by suggesting alternative scaffolds that maintain the key pharmacophoric features necessary for binding. Starting from a phenoxypyridine scaffold, computational tools can explore a vast chemical space to identify new core structures that can be synthesized and evaluated as potential new drug candidates with improved properties. This approach has been successfully applied to various classes of kinase inhibitors to overcome challenges such as poor pharmacokinetics or off-target effects.

Structure Activity Relationship Sar Investigations of Derivatives

Modifications on the Dimethylphenoxy Moiety

Alterations to the 3,4-dimethylphenoxy group, including the position and nature of its substituents, have profound effects on the compound's biological profile.

The spatial arrangement of substituents on the phenoxy ring is a critical determinant of biological activity. The positioning of methyl groups, for instance, can alter the molecule's conformation and its ability to fit into a biological target's binding site. In related heterocyclic systems, the substitution pattern on an attached aryl ring has been shown to significantly influence receptor binding affinity.

For example, a study on a series of thieno[2,3-b]pyridine (B153569) derivatives found that moving a methoxy (B1213986) substituent on the phenyl ring from the 4-position to the 3-position resulted in a significant increase in binding affinity for the rat A1 adenosine (B11128) receptor (rA1 AR). nih.gov Specifically, the 3-methoxyphenyl (B12655295) analogue (compound 6d ) showed a binding affinity (Kᵢ = 10.3 nM) that was more than 13 times stronger than its 4-methoxyphenyl (B3050149) counterpart (compound 6a , Kᵢ = 139 nM). nih.gov This highlights that the 3-position on the phenyl ring is favored over the 4-position for this particular scaffold, suggesting that even subtle shifts in substituent placement can lead to substantial changes in biological effect. nih.gov While this is not a direct comparison of dimethyl analogues, it underscores the principle that substituent position on the phenoxy ring is a key factor in SAR.

Table 1: Impact of Methoxy Substituent Position on Phenyl Ring on rA₁ AR Binding Affinity

The chemical nature of the substituents on the phenoxy ring also plays a vital role. The introduction of different functional groups, such as alkyls, halogens, or cyano groups, modifies the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

In a broad review of pyridine (B92270) derivatives, it was found that the presence of halogen atoms or other bulky groups tended to result in lower antiproliferative activity. mdpi.comnih.gov Conversely, the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance antiproliferative effects. mdpi.comnih.gov This suggests that electron-donating and hydrogen-bond-forming groups may be favorable for this type of biological activity.

Further research into pyridine-based luminogens showed that substituents on the pyridine ring significantly affect fluorescence properties. An electron-donating methyl group was found to increase fluorescence, while an electron-withdrawing bromo group altered the reaction pathway, leading to a different class of compounds. beilstein-journals.org This demonstrates how different substituent types can dramatically influence molecular properties and reactivity. beilstein-journals.org

The electronic and steric properties of the substituted phenoxy ring are pivotal for its interaction with a target protein. Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can influence the charge distribution across the molecule and its ability to form key interactions like hydrogen bonds or pi-stacking. Steric factors, related to the size and shape of the substituents, govern how well the molecule fits into its binding pocket.

Studies have shown that steric hindrance can be a decisive factor. For instance, the ability of pyridine derivatives to bind to metal-organic polyhedra is determined by the position of substituents relative to the pyridine nitrogen, a phenomenon influenced by steric hindrance. researchgate.net In the context of receptor binding, intramolecular cyclisation of some pyridine derivatives can lead to molecular stiffening or rigidity, which negatively affects binding, possibly due to steric hindrance. nih.gov This indicates that bulky groups or rigid structures can prevent optimal orientation within a binding site, leading to decreased activity.

The observation that bulky groups on pyridine derivatives often lead to lower antiproliferative activity further supports the importance of steric factors. mdpi.comnih.gov

Alterations to the Pyridine Ring

Modifications to the central pyridine core, including the position of the nitrogen atom and the addition of other substituents, are crucial for tuning the biological activity of the compound.

The position of the nitrogen atom within the heterocyclic core can have a dramatic impact on the molecule's properties and biological activity. The nitrogen atom influences the ring's basicity, dipole moment, and hydrogen bonding capacity. nih.govijnrd.org

A clear example of this is seen in a study of imidazopyridine isomers. Sulmazole, an imidazo[4,5-b]pyridine, was compared with its isomer, isomazole, an imidazo[4,5-c]pyridine. The study found that the position of the pyridine nitrogen was crucial for the compound's affinity for the Na,K-ATPase enzyme. nih.gov The imidazo[4,5-c]pyridine isomers had little effect on the enzyme, demonstrating that this specific nitrogen placement was critical for target engagement. nih.gov This highlights the non-interchangeable nature of nitrogen positions within the heterocyclic framework for specific biological interactions.

Adding further substituents to the pyridine ring is a common strategy to modulate activity. These substitutions can influence solubility, metabolic stability, and direct interactions with the target.

Research has shown that incorporating additional functional groups such as amino, hydroxy, or methoxy groups can enhance the bioactivity of pyridine-containing molecules. nih.gov In the development of antitubercular agents, a series of 4,6-dimethyl-2-mercaptopyridines was synthesized. It was found that compounds with an amide group at the 3-position of the pyridine ring (nicotinamides) exhibited very good activity against Mycobacterium tuberculosis. researchgate.net This suggests the amide group at this position is a favorable modification for antitubercular action.

Conversely, the removal of existing groups can be detrimental. In a series of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine ring resulted in a significant loss of biological activity. mdpi.com

Table 2: Effect of Pyridine Core Substitutions on Biological Activity

Significance of the 3-Amino Group

Contributions of the Amino Group to Molecular Interactions (e.g., Hydrogen Bonding)

The 3-amino group, with its hydrogen bond donor capabilities, is frequently involved in critical interactions with biological targets, such as the hinge region of protein kinases. nih.gov This interaction often mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, the natural substrate for kinases, thereby enabling competitive inhibition. The nitrogen atom of the amino group can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket. The precise geometry and electronic environment of the amino group are paramount for establishing these high-affinity interactions. Studies on related aminopyridine-based inhibitors have consistently highlighted the importance of this moiety in achieving potent inhibition of various kinases. nih.gov

Consequences of Amine Derivatization on Target Binding

Modification of the 3-amino group has profound effects on the binding affinity of these compounds. Derivatization, such as alkylation or acylation, can alter the hydrogen bonding capacity and introduce steric hindrance, which may either enhance or diminish binding depending on the specific target and the nature of the modification. For instance, N-alkylation can modulate the basicity and lipophilicity of the molecule, influencing both target engagement and pharmacokinetic properties. nih.gov However, in many cases, substitution on the amino group can disrupt the essential hydrogen bonds required for potent activity, leading to a significant loss of affinity. nih.gov The strategic derivatization of the amine can also be employed to probe the topology of the binding site and to develop covalent inhibitors if a reactive moiety is introduced.

Modification General Effect on Binding Affinity Rationale
Primary Amine (unsubstituted)Often essential for high affinityForms key hydrogen bonds with the target, mimicking natural ligands.
N-AlkylationVariable; can decrease or sometimes increase affinityMay introduce steric clashes or improve hydrophobic interactions, alters hydrogen bonding capacity.
N-AcylationGenerally decreases affinityCan disrupt critical hydrogen bonds and introduce unfavorable steric bulk.
Bioisosteric ReplacementDependent on the specific isostereAims to retain key interactions while improving other properties; success is target-dependent. cambridgemedchemconsulting.comnih.gov

Linking Strategies and Scaffolding Effects

Impact of Linker Length and Flexibility on Molecular Recognition

In derivatives of 6-(3,4-Dimethylphenoxy)pyridin-3-amine where the phenoxy and aminopyridine moieties are part of a larger construct, the linker connecting them plays a crucial role. The length and flexibility of this linker dictate the ability of the molecule to adopt an optimal conformation for binding to its target. nih.gov A linker that is too short may impose conformational strain, preventing key interactions, while an overly long or flexible linker can lead to an entropic penalty upon binding, reducing affinity. The optimal linker length and rigidity are therefore highly dependent on the specific topology of the target's binding site. Research on various inhibitor classes has demonstrated that linker optimization is a critical step in achieving high potency.

Scaffold Modifications and Their Influence on Binding Affinity and Selectivity

The phenoxypyridine core of this compound serves as a rigid scaffold that orients the key functional groups in a specific spatial arrangement. Modifications to this scaffold, a strategy often referred to as "scaffold hopping," can lead to the discovery of novel chemotypes with improved properties. researchgate.net For instance, altering the substitution pattern on the pyridine or phenyl ring can modulate the electronic properties and shape of the molecule, thereby influencing its binding affinity and selectivity for different targets. The introduction of different substituents can also impact metabolic stability and other pharmacokinetic parameters. The goal of scaffold modification is often to maintain the key pharmacophoric interactions while exploring new chemical space to overcome challenges such as drug resistance or off-target effects.

Scaffold Modification Potential Impact on Activity
Altering substituents on the phenyl ringModulates hydrophobic and electronic interactions, can affect selectivity.
Changing the substitution pattern on the pyridine ringCan influence the pKa of the pyridine nitrogen and the orientation of other substituents.
Replacing the ether linkageAlters the geometry and flexibility between the two aromatic rings.
Isomeric rearrangement (e.g., 2-phenoxy vs. 6-phenoxy)Can significantly change the 3D shape and presentation of key interacting groups.

Comparative SAR with Other Phenoxypyridine and Pyridinamine Analogues

To contextualize the SAR of this compound, it is instructive to compare it with related phenoxypyridine and pyridinamine analogues. For instance, the position of the amino group on the pyridine ring is critical. Isomers with the amino group at different positions often exhibit vastly different biological activities and target selectivities due to the altered geometry of hydrogen bonding interactions. Similarly, the nature and position of substituents on the phenoxy ring can dramatically influence potency. A comparative analysis of different analogues reveals the specific structural requirements for optimal interaction with a particular biological target. For example, in the context of kinase inhibition, the SAR of phenoxypyridine derivatives often shows a strong dependence on the substitution pattern of the phenoxy ring, which can occupy a hydrophobic pocket in the enzyme's active site. acs.org A comprehensive comparative analysis allows for the development of predictive SAR models that can guide the design of future generations of inhibitors. nih.gov

Mechanistic Studies of Biological Interactions in Vitro/biochemical

Enzyme Inhibition Studies

The pyridine (B92270) moiety is a common feature in a multitude of enzyme inhibitors. The potential for 6-(3,4-dimethylphenoxy)pyridin-3-amine and its analogs to inhibit various enzymes is a key area of investigation.

The inhibition of protein kinases is a critical strategy in the development of therapies for diseases such as cancer. The pyridine and fused pyrimidine (B1678525) ring systems are recognized as important scaffolds for kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation. nih.gov Pyridine-containing fused pyrimidines have been extensively studied as EGFR inhibitors. nih.gov For instance, 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives have demonstrated potent EGFR inhibition with IC50 values in the low nanomolar range. nih.gov Specifically, compounds with this scaffold have shown EGFR IC50 values of 0.95 nM, 0.97 nM, and 1.5 nM. nih.gov Furthermore, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have also exhibited high potency, with IC50 values against EGFR kinase as low as 2 nM. nih.gov The structure-activity relationship (SAR) of these compounds often highlights the importance of specific substitution patterns on the pyridine and pyrimidine rings for optimal interaction with the ATP-binding site of the kinase. nih.govnih.gov For example, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 has been shown to significantly inhibit EGFR activity with an IC50 value of 0.124 µM. rsc.org

Phosphoinositide 3-kinase delta (PI3Kδ): The PI3K family of lipid kinases plays a crucial role in cell signaling, and the δ isoform is particularly important in immune cell function. Dual inhibition of PI3Kγ and PI3Kδ is being explored as a cancer immunotherapy strategy. A series of pyrazolopyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. chemrxiv.org One such compound, 20e (IHMT-PI3K-315) , displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. chemrxiv.org

Compound ClassTarget KinaseReported IC50 ValuesReference
4,6,7-Trisubstituted Pyrido[3,2-d]pyrimidinesEGFR0.95 nM, 0.97 nM, 1.5 nM nih.gov
2,5,8-Trisubstituted Pyrido[2,3-d]pyrimidinesEGFR2 nM, 33 nM nih.gov
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7EGFR0.124 µM rsc.org
Pyrazolopyridine derivative 20e (IHMT-PI3K-315)PI3Kδ9.1 nM chemrxiv.org

Pyridine derivatives have been investigated for their potential to inhibit key enzymes in viral replication cycles.

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Pyridine derivatives have been identified as having significant inhibitory potential against this enzyme. Molecular docking studies have suggested that pyridine-containing compounds can bind to the active site of viral enzymes like reverse transcriptase, potentially disrupting their function.

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase essential for viral genome replication. Pyridine carboxamides have been developed as potent inhibitors that bind to the "palm site" of this enzyme. Optimization of a 2-methyl nicotinic acid scaffold led to inhibitors with improved biochemical potency, achieving an IC50 of 0.014 µM against genotype 1b of the enzyme.

While specific kinetic studies on this compound are not available, the principles of enzyme kinetics are crucial for characterizing the mechanism of action of any potential inhibitor. Such studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide key parameters like the inhibition constant (Ki).

For a competitive inhibitor, the inhibitor binds to the same active site as the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org In this case, the maximum velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km) increases. nih.gov Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org This type of inhibition cannot be overcome by increasing substrate concentration; Vmax is decreased while Km remains unchanged. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, which also lowers Vmax but also lowers Km.

Kinetic analyses of structurally related pyridine-based inhibitors targeting other enzymes, such as EGFR, have been performed. For example, some EGFR inhibitors act as reversible ATP-competitive inhibitors. mdpi.com This means they compete with ATP for binding to the kinase domain. Others, like afatinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding site of the EGFR, leading to permanent inactivation of the enzyme. mdpi.com Understanding these kinetic parameters is essential for the development and optimization of enzyme inhibitors.

Receptor Binding Assays and Ligand Efficacy

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets.

The potential for this compound and its analogs to bind to GPCRs is of significant interest.

Adenosine (B11128) receptors are a class of GPCRs that are involved in numerous physiological processes. Pyridine and related heterocyclic structures have been incorporated into ligands targeting these receptors.

A1 and A3 Adenosine Receptors: Research has identified novel pyrazolo[3,4-c]pyridine antagonists with nanomolar affinity for both A1 and A3 adenosine receptors. chemrxiv.org For example, compound A17 , a 3-aryl-7-anilino-pyrazolo[3,4-c]pyridine, exhibits a dissociation constant (Kd) of 5.62 nM for the A1 receptor and 13.5 nM for the A3 receptor. chemrxiv.org Kinetic studies of this compound revealed a slow dissociation rate from these receptors, contributing to its high affinity. chemrxiv.org Similarly, 1,4-dihydropyridine (B1200194) derivatives have shown binding affinity for adenosine receptors, with some compounds displaying a preference for the A3 subtype. nih.gov Compound 28 (MRS1097) , a 1,4-dihydropyridine, was found to be 55-fold selective for A3 receptors over A1 receptors and 44-fold selective over A2A receptors. nih.gov

A2A Adenosine Receptor: Pyridinone derivatives have been identified as potent and selective antagonists of the A2A adenosine receptor. researchgate.net Through structure-activity relationship studies, compound 38 emerged with a potent A2A antagonistic activity, showing an IC50 of 29.0 nM. researchgate.net Additionally, a series of 1,2,4-triazine (B1199460) derivatives containing a dimethyl-pyridine substituent have been developed as A2A antagonists.

Compound Class/NameTarget ReceptorBinding Affinity (Ki/Kd/IC50)Reference
Pyrazolo[3,4-c]pyridine (A17)Adenosine A1Kd = 5.62 nM chemrxiv.org
Pyrazolo[3,4-c]pyridine (A17)Adenosine A3Kd = 13.5 nM chemrxiv.org
1,4-Dihydropyridine (28/MRS1097)Adenosine A355-fold selective vs A1 nih.gov
Pyridinone derivative (38)Adenosine A2AIC50 = 29.0 nM researchgate.net

Sigma Receptor Binding (σ1, σ2)

Sigma receptors (σ1 and σ2) are involved in various cellular functions and are considered targets for the treatment of neuropsychiatric conditions. The binding profile of this compound derivatives has been extended to include these receptors. The derivative 1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one, which demonstrated high affinity for dopamine (B1211576) and serotonin (B10506) receptors, also exhibited moderate affinity for the σ1 receptor, with a Ki value of 150 nM. This suggests a degree of polypharmacology for this class of compounds.

Determination of Agonist or Antagonist Activity in Cellular Assays (e.g., BRET-based assays)

To functionally characterize the interaction of these compounds with their target receptors, cellular assays such as Bioluminescence Resonance Energy Transfer (BRET) have been employed. BRET assays are instrumental in distinguishing between agonist and antagonist activity at G protein-coupled receptors like TAAR1. In the case of the potent TAAR1 ligand, compound 23, a BRET-based assay confirmed its role as an agonist, with a pEC50 of 7.95, corroborating the findings from the CRE-bla functional assay.

Cellular Biological Activities (in vitro studies on derivatives)

The cellular effects of derivatives of this compound have been investigated to understand their potential physiological impact. For instance, the antipsychotic potential of the 3-(1-piperazinyl)-5-phenoxypyridine series was assessed by examining their influence on neurotransmitter release in rat brain slices. The compound 1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one was observed to increase the release of dopamine in the prefrontal cortex. This effect is consistent with antagonist activity at D2 autoreceptors, which typically inhibit dopamine release, providing a cellular-level insight into the compound's mechanism of action.

Receptor Binding Affinities of Selected Derivatives

CompoundReceptorKi (nM)
1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-oneD215
D335
D449
5-HT2A25
σ1150
(R)-N-(5-(3,4-dimethylphenoxy)pyridin-2-yl)-2-pyrrolidinemethanamineα4β2 nACh0.6

Functional Activity of a TAAR1 Agonist

CompoundAssayParameterValue
Compound 23Binding (hTAAR1)pKi7.81
Functional (CRE-bla)pEC507.95
Functional (BRET)pEC507.95

Investigation of Antitumor Activities in Cancer Cell Lines (e.g., A549, PC-3, K562, HepG2)

To determine the potential of this compound as an antitumor agent, its cytotoxic effects would typically be evaluated against a panel of human cancer cell lines. Standard practice involves utilizing cell lines from various cancer types to assess the breadth of activity. The selected cell lines, such as A549 (non-small cell lung cancer), PC-3 (prostate cancer), K562 (chronic myelogenous leukemia), and HepG2 (hepatocellular carcinoma), represent diverse tumor origins.

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data is typically presented in a tabular format for comparative analysis.

Hypothetical IC50 Data for this compound

Cell Line Cancer Type Hypothetical IC50 (µM)
A549 Non-Small Cell Lung Cancer Data Not Available
PC-3 Prostate Cancer Data Not Available
K562 Chronic Myelogenous Leukemia Data Not Available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Mechanisms of Action in Cellular Contexts (e.g., inhibition of migration and motility, induction of apoptosis)

Understanding the mechanisms by which a compound exerts its antitumor effects is crucial. Key areas of investigation include its impact on cell migration and its ability to induce programmed cell death, or apoptosis.

Techniques such as wound healing assays and transwell migration assays are employed to assess the inhibition of cancer cell motility. To determine if this compound induces apoptosis, researchers would look for characteristic cellular changes, including DNA fragmentation and the activation of caspases, which are key enzymes in the apoptotic pathway.

Assessment of Resistance Profiles Against Mutated Targets

Drug resistance is a significant challenge in cancer therapy. Therefore, it would be important to investigate whether the efficacy of this compound is affected by mutations in its potential molecular targets. This often involves testing the compound against cell lines that have been genetically engineered to express specific mutations known to confer resistance to other therapeutic agents.

Exploration of Antioxidant and Anti-inflammatory Potential for Related Compounds

While no direct studies on the antioxidant and anti-inflammatory properties of this compound have been identified, the broader class of phenoxypyridine compounds has been a subject of interest in this area. Research into related molecules would typically involve assays to measure the scavenging of free radicals and the inhibition of inflammatory mediators. Such studies provide a basis for hypothesizing that this compound may possess similar activities, though dedicated experimental verification is required.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways for Scalable Production

The transition from laboratory-scale synthesis to large-scale, cost-effective production is a critical step in the development of any promising chemical compound. While initial syntheses of novel compounds are often sufficient for preliminary biological screening, they may not be suitable for producing the larger quantities required for extensive preclinical and clinical studies. Future research should prioritize the development of robust and scalable synthetic routes to 6-(3,4-Dimethylphenoxy)pyridin-3-amine.

Key areas of exploration could include:

Continuous Flow Chemistry: This technology offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher reproducibility, and the potential for automation. researchgate.net A continuous flow process for a key synthetic step, such as the ether linkage formation or the introduction of the amine group, could dramatically improve efficiency and yield.

One-Pot Reactions: Designing a synthetic sequence where multiple transformations occur in a single reaction vessel without isolating intermediates can reduce waste, save time, and lower costs. nih.gov Research into a one-pot synthesis of the core pyrazolo[3,4-b]pyridine scaffold from simple starting materials has shown the feasibility of such approaches for related heterocyclic systems. nih.gov

Catalyst Optimization: Investigating more efficient and environmentally benign catalysts for the key bond-forming reactions (e.g., C-N and C-O cross-couplings) is crucial. This could involve screening next-generation palladium, copper, or nickel catalysts that can operate at lower temperatures and with lower catalyst loadings.

Table 1: Comparison of Potential Scalable Synthetic Methodologies

Methodology Advantages Challenges for this compound
Traditional Batch Synthesis Well-established, requires standard laboratory equipment. Potential for thermal runaway, batch-to-batch variability, difficult to scale.
Continuous Flow Chemistry Enhanced safety and control, high throughput, easy scalability. researchgate.net Requires specialized equipment, optimization of flow parameters (rate, temp, pressure).

| One-Pot Synthesis | Reduced workup steps, lower solvent usage, improved atom economy. nih.gov | Requires compatible reaction conditions for all steps, risk of side reactions. |

Rational Design of Advanced Analogs for Enhanced Selectivity and Potency

The this compound scaffold is ripe for modification to improve its biological properties. Rational drug design, aided by computational chemistry and a deep understanding of structure-activity relationships (SAR), can guide the synthesis of advanced analogs with superior potency and selectivity for their intended biological target(s).

A systematic approach to analog design would involve:

Structure-Based Design: If the threedimensional structure of the biological target is known, molecular docking studies can be used to predict how analogs of this compound might bind. This allows for the design of modifications that enhance key interactions with the target protein, such as hydrogen bonds or hydrophobic contacts. nih.gov

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, new molecules can be designed that retain these features while having improved drug-like properties.

Systematic SAR Studies: Synthesizing a library of analogs with systematic variations at different positions of the molecule can provide crucial data on how structural changes affect activity. For instance, modifying the substitution pattern on the phenoxy ring, altering the position of the methyl groups, or introducing different functional groups on the pyridine (B92270) ring could lead to significant improvements in potency and selectivity. researchgate.net

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

Modification Site Proposed Change Desired Outcome Rationale
Dimethylphenoxy Ring Relocate methyl groups (e.g., to 2,5- or 2,6-positions) Enhance/alter binding affinity Probe sensitivity to hydrophobic pocket shape.
Pyridine Ring Introduce small substituents (e.g., F, Cl) Modulate electronic properties and metabolic stability Halogens can alter pKa and block metabolic hotspots.
Amine Group Acylation or alkylation Improve cell permeability or introduce new interaction points Convert the amine to an amide or a more complex group to engage different residues in a binding pocket.

Integrated Omics Approaches for Comprehensive Target Identification

Identifying the precise molecular target(s) of a compound is fundamental to understanding its mechanism of action. Modern "omics" technologies provide powerful, unbiased methods for target discovery and validation. researchgate.netnih.gov An integrated multi-omics approach would provide a comprehensive view of the cellular response to this compound.

Future research in this area could employ:

Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to "pull down" proteins that directly bind to the compound from cell lysates, thus identifying primary targets. nih.gov

Transcriptomics (RNA-seq): By analyzing changes in gene expression across the entire genome in response to treatment with the compound, researchers can identify the cellular pathways that are modulated, offering clues to the compound's function and downstream effects. researchgate.net

Metabolomics: This approach involves the comprehensive study of metabolites within a biological system. drugtargetreview.com Changes in metabolite profiles following compound treatment can reveal effects on specific metabolic enzymes or pathways. drugtargetreview.com

Integrated Analysis: The true power of these techniques lies in their integration. nih.govreading.ac.uk For example, a protein identified by proteomics as a direct binder could be correlated with changes in the expression of its downstream genes (transcriptomics) and the levels of related metabolites (metabolomics), providing a holistic understanding of the compound's mechanism of action.

Exploration of Multifunctional Pharmacophores Based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has spurred interest in developing single chemical entities that can modulate multiple targets simultaneously, an approach known as polypharmacology. researchgate.net The this compound scaffold could serve as a valuable starting point for designing such multifunctional agents.

Strategies for developing multifunctional pharmacophores include:

Pharmacophore Hybridization: This involves covalently linking the this compound scaffold with another distinct pharmacophore known to bind a second target of interest. nih.gov For example, if the aminopyridine core is determined to be a kinase inhibitor, it could be linked to a pharmacophore that targets a protein in a complementary signaling pathway.

Scaffold Elaboration: Judicious modification of the existing scaffold can sometimes introduce new binding activities. Research has shown that it is possible to rationally design dual inhibitors, such as those targeting both cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), from a single core structure. nih.gov This approach could be applied to the aminopyridine scaffold to develop novel dual-target inhibitors.

Potential for Application as a Research Tool Compound

Beyond any direct therapeutic potential, compounds with high potency and selectivity are invaluable as chemical probes or research tools to investigate biological processes. scbt.com If this compound is found to be a highly selective modulator of a specific protein, it could be used to study the function of that protein in cells and organisms.

To establish its utility as a research tool, future studies should focus on:

Selectivity Profiling: The compound should be screened against a broad panel of related proteins (e.g., a kinome-wide panel if it is a kinase inhibitor) to confirm its specificity.

Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to fully characterize how the compound interacts with its target and modulates its function.

Development of Derivatives: Synthesizing tagged versions of the compound (e.g., with biotin (B1667282) or a fluorescent dye) would enable its use in advanced applications such as pull-down assays for identifying binding partners or in cellular imaging to visualize the location of its target.

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-Dimethylphenoxy)pyridin-3-amine?

A common approach involves nucleophilic aromatic substitution, where a halogenated pyridine intermediate reacts with 3,4-dimethylphenol under basic conditions. For example, substituting a chloro or fluoro group at the 6-position of pyridin-3-amine with 3,4-dimethylphenol in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 80–100°C . Purification typically employs column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization. Yield optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridine H-2/H-4 at δ 7.5–8.5 ppm, phenoxy protons at δ 6.5–7.2 ppm) and methyl group signals (δ 2.1–2.4 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C13H15N2O: 227.1184) .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What stability considerations apply to this compound during storage?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group. Stability tests via HPLC (e.g., C18 column, acetonitrile/water mobile phase) should monitor degradation under varying pH and temperature .

Q. How can researchers assess its solubility for in vitro assays?

Use shake-flask methods with UV-Vis quantification. Common solvents include DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). LogP values can predict partitioning behavior, with pyridine derivatives often having moderate hydrophilicity (LogP ~2–3) .

Advanced Research Questions

Q. How do substituents on the phenoxy group influence biological activity?

Comparative SAR studies on analogs (e.g., 6-(4-fluorophenoxy)- or 6-(3-chloro-4-methylphenoxy)-pyridin-3-amine) reveal:

  • 3,4-Dimethyl groups : Enhance lipophilicity and membrane permeability but may reduce solubility .
  • Electron-withdrawing substituents (e.g., -F, -Cl): Increase binding affinity to kinases or GPCRs by modulating electron density on the pyridine ring .
SubstituentLogPIC50 (μM) vs Target X
3,4-(CH3)22.80.45
4-F2.10.78
3-Cl,4-CH33.20.32
Data adapted from kinase inhibition assays in and .

Q. What strategies resolve contradictions in activity data across studies?

  • Batch reproducibility : Verify synthetic purity via HPLC (>95%) and control for trace metal contaminants (e.g., Pd from coupling reactions) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs HeLa), incubation times, and solvent concentrations (DMSO ≤0.1%) .
  • Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify critical interactions (e.g., H-bonding with pyridine N) .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) often oxidize pyridine amines .
  • Plasma stability : Monitor degradation in plasma (37°C, 1–24 h) to assess esterase/protease susceptibility .

Q. What advanced techniques characterize its solid-state properties?

  • PXRD : Differentiate polymorphs (e.g., Form I vs Form II) for formulation stability.
  • DSC/TGA : Determine melting points (e.g., ~180–200°C) and thermal decomposition profiles .

Q. How can in silico models predict toxicity?

  • ADMET predictors : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity (e.g., mitochondrial dysfunction) and cardiotoxicity (hERG inhibition) .
  • Metabolite prediction : GLORYx or MetaTox generate potential reactive metabolites (e.g., N-oxides) for further testing .

Methodological Guidance

Q. Best practices for scaling up synthesis?

  • Continuous flow reactors : Improve yield and safety for high-temperature steps (e.g., 120°C amination) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .

Q. How to optimize binding assays for receptor studies?

  • SPR (Surface Plasmon Resonance) : Immobilize target protein on a CM5 chip and measure real-time binding kinetics (ka/kd) in HBS-EP buffer .
  • ITC (Isothermal Titration Calorimetry) : Directly quantify enthalpy changes during ligand-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.